molecular formula C15H16N2O3 B3051669 (2-Methoxybenzyl)(4-nitrobenzyl)amine CAS No. 353773-31-6

(2-Methoxybenzyl)(4-nitrobenzyl)amine

Cat. No.: B3051669
CAS No.: 353773-31-6
M. Wt: 272.3 g/mol
InChI Key: FBFXIEOAIORRAJ-UHFFFAOYSA-N
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Description

(2-Methoxybenzyl)(4-nitrobenzyl)amine is an organic compound with the molecular formula C15H16N2O3 It consists of a benzylamine structure substituted with a methoxy group at the ortho position and a nitro group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxybenzyl)(4-nitrobenzyl)amine typically involves a multi-step process:

    Nitration: The starting material, 2-methoxybenzylamine, undergoes nitration to introduce the nitro group at the para position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Reductive Amination: The nitro compound is then subjected to reductive amination with 4-nitrobenzaldehyde in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(2-Methoxybenzyl)(4-nitrobenzyl)amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or iron powder in hydrochloric acid.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 2-Methoxybenzaldehyde or 2-Methoxybenzoic acid.

    Reduction: (2-Methoxybenzyl)(4-aminobenzyl)amine.

    Substitution: Various substituted benzylamines depending on the nucleophile used.

Scientific Research Applications

(2-Methoxybenzyl)(4-nitrobenzyl)amine has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Material Science: It can be used in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of (2-Methoxybenzyl)(4-nitrobenzyl)amine depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The methoxy and nitro groups can influence the compound’s electronic properties, affecting its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    (2-Methoxybenzyl)(4-aminobenzyl)amine: Similar structure but with an amine group instead of a nitro group.

    (2-Methoxybenzyl)(4-chlorobenzyl)amine: Similar structure but with a chlorine atom instead of a nitro group.

Uniqueness

(2-Methoxybenzyl)(4-nitrobenzyl)amine is unique due to the presence of both methoxy and nitro groups, which impart distinct electronic and steric properties

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-(4-nitrophenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-20-15-5-3-2-4-13(15)11-16-10-12-6-8-14(9-7-12)17(18)19/h2-9,16H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFXIEOAIORRAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357897
Record name STK232543
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353773-31-6
Record name STK232543
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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